molecular formula C7H3BrClNO B13028384 3-Bromo-6-chlorobenzo[d]isoxazole

3-Bromo-6-chlorobenzo[d]isoxazole

Cat. No.: B13028384
M. Wt: 232.46 g/mol
InChI Key: LPAXAVUEXKLWRH-UHFFFAOYSA-N
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Description

3-Bromo-6-chlorobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3BrClNO. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chlorobenzo[d]isoxazole typically involves the reaction of 2-bromo-3-chlorophenol with paraformaldehyde to form 3-bromo-4-chloro-2-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole compound . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) at elevated temperatures (80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chlorobenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chlorobenzo[d]isoxazole
  • 3-Bromo-4-chlorobenzo[d]isoxazole
  • 3-Bromo-2-chlorobenzo[d]isoxazole

Uniqueness

3-Bromo-6-chlorobenzo[d]isoxazole is unique due to its specific substitution pattern on the isoxazole ring. This unique arrangement of bromine and chlorine atoms can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-bromo-6-chloro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAXAVUEXKLWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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